

# Infigratinib (BGJ398): A Potent and Selective Tool Compound for Interrogating FGFR3 Signaling

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Compound of Interest		
Compound Name:	Fgfr3-IN-2	
Cat. No.:	B12408815	Get Quote

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## **Application Notes**

Infigratinib, also known as BGJ398, is a potent, orally bioavailable, and selective ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] It exhibits high affinity for FGFR1, FGFR2, and FGFR3, with significantly less activity against FGFR4 and other kinases, making it an invaluable tool for investigating the physiological and pathological roles of FGFR signaling.[4][5] Aberrant FGFR3 signaling, driven by mutations, fusions, or amplifications, is a key oncogenic driver in a variety of cancers, including urothelial carcinoma and cholangiocarcinoma, as well as a cause of developmental disorders such as achondroplasia.[6][7] These application notes provide a comprehensive overview of Infigratinib's biochemical and cellular activities, along with detailed protocols for its use in vitro and in vivo to probe FGFR3-dependent processes.

## **Mechanism of Action**

Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[8] The primary signaling cascades inhibited by Infigratinib include the Ras-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[9] By blocking



these pathways, Infigratinib can effectively inhibit the growth of tumors and cells that are dependent on aberrant FGFR3 signaling.

**Data Presentation** 

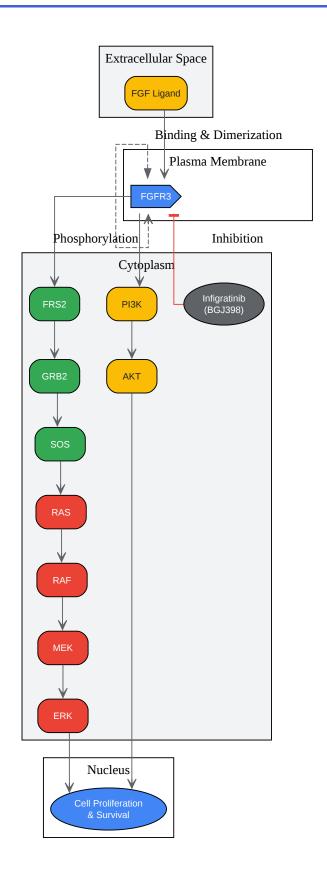
Target	IC50 (nM)	Notes	
FGFR1	0.9	Cell-free enzymatic assay.[2] [4][5]	
FGFR2	1.4	Cell-free enzymatic assay.[2] [4][5]	
FGFR3	1.0	Cell-free enzymatic assay.[2] [4][5]	
FGFR3 (K650E)	4.9	Cell-free enzymatic assay for a common activating mutation. [5]	
FGFR4	60	Demonstrates selectivity for FGFR1-3 over FGFR4.[2][4]	
VEGFR2 (KDR)	180	Over 40-fold selectivity for FGFR1-3 versus VEGFR2.[4]	
Abl	2300	Shows weak activity against non-FGFR kinases.[4]	
c-Kit	750	Shows weak activity against non-FGFR kinases.[4]	
Lck	2500	Shows weak activity against non-FGFR kinases.[4]	



Cell Line	Cancer Type	FGFR3 Status	IC <sub>50</sub> (nM)	Assay Type
RT112	Bladder Cancer	FGFR3-TACC3 Fusion	5	Cell Proliferation Assay
RT4	Bladder Cancer	WT Overexpression	30	Cell Proliferation Assay
SW780	Bladder Cancer	WT Overexpression	32	Cell Proliferation Assay
JMSU1	Bladder Cancer	WT Overexpression	15	Cell Proliferation Assay
BaF3	Pro-B Cell Line	FGFR3- dependent	2	Cell Proliferation Assay

## **Mandatory Visualization**





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Caption: FGFR3 signaling pathway and the inhibitory action of Infigratinib.



## Experimental Protocols Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This protocol is adapted from a method used to determine the IC<sub>50</sub> of Infigratinib against the purified GST-fusion FGFR3-K650E kinase domain.[4][10][11]

#### Materials:

- Purified recombinant GST-FGFR3-K650E
- Poly(EY) 4:1 synthetic substrate
- Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl<sub>2</sub>, 3 mM MgCl<sub>2</sub>, 1 mM DTT, 250 μg/mL PEG 20000
- ATP solution (containing y-[<sup>33</sup>P]-ATP)
- Infigratinib (BGJ398) stock solution in DMSO
- · 96-well plates
- Filter plates
- 0.5% H<sub>3</sub>PO<sub>4</sub>
- Scintillation fluid
- · Microplate scintillation counter

#### Procedure:

- Prepare serial dilutions of Infigratinib in DMSO.
- In a 96-well plate, add 10  $\mu$ L of 3-fold concentrated Infigratinib solution or DMSO (for control).



- Prepare a substrate mixture containing Poly(EY) 4:1, ATP, and γ-[<sup>33</sup>P]-ATP in Kinase Assay Buffer.
- Add 10 μL of the substrate mixture to each well.
- Initiate the kinase reaction by adding 10 μL of a 3-fold concentrated solution of GST-FGFR3-K650E in Kinase Assay Buffer. The final reaction volume is 30 μL.
- Incubate the plate at room temperature for 10 minutes.
- Stop the reaction by spotting the reaction mixture onto filter plates.
- Wash the filter plates four times with 0.5% H<sub>3</sub>PO<sub>4</sub> to remove unincorporated y-[<sup>33</sup>P]-ATP.
- Wash the filter plates once with ethanol and let them dry.
- Add scintillation fluid to each well.
- Measure the radioactivity using a microplate scintillation counter.
- Calculate the percentage of inhibition for each Infigratinib concentration and determine the IC<sub>50</sub> value using a suitable software.



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Caption: Workflow for the radiometric biochemical kinase assay.

## **Cell Viability Assay (MTT or CellTiter-Glo®)**

This protocol is a general guideline for assessing the effect of Infigratinib on the proliferation of FGFR3-dependent cancer cell lines.

#### Materials:

FGFR3-dependent cell line (e.g., RT112, BaF3-FGFR3)



- Complete cell culture medium
- 96-well or 384-well cell culture plates
- Infigratinib (BGJ398) stock solution in DMSO
- MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
- Plate reader (absorbance or luminescence)

### Procedure (MTT Assay):

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of Infigratinib in cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of Infigratinib or DMSO (vehicle control).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

## Procedure (CellTiter-Glo® Assay):

- Follow steps 1-4 of the MTT assay protocol.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.



- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability and determine the IC<sub>50</sub> value.

## Western Blot Analysis of FGFR3 Signaling

This protocol is designed to assess the inhibition of FGFR3 autophosphorylation and downstream signaling (p-ERK) by Infigratinib.

#### Materials:

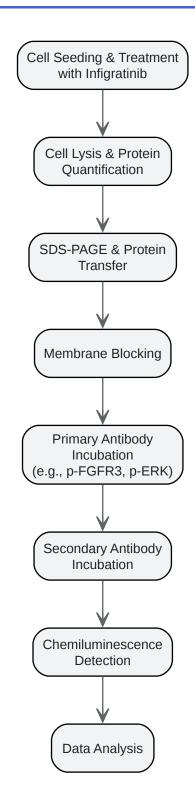
- FGFR3-expressing cell line
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-FGFR3 (Tyr653/654), anti-FGFR3, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin or anti-Tubulin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system



## Procedure:

- Seed cells and allow them to adhere.
- Starve the cells in serum-free medium for 12-24 hours.
- Treat the cells with various concentrations of Infigratinib or DMSO for a specified time (e.g., 1-2 hours).
- If required, stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- · Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities and normalize to the loading control.





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Caption: General workflow for Western Blot analysis.

## In Vivo Xenograft Tumor Growth Study



This protocol provides a general framework for evaluating the anti-tumor efficacy of Infigratinib in a mouse xenograft model of an FGFR3-driven cancer.[12]

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- FGFR3-driven cancer cell line (e.g., RT112)
- Matrigel (optional)
- Infigratinib (BGJ398)
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Calipers for tumor measurement

#### Procedure:

- Subcutaneously implant cancer cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L PBS, with or without Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare the Infigratinib formulation in the vehicle at the desired concentrations.
- Administer Infigratinib or vehicle to the mice orally once daily at a specified dose (e.g., 10-30 mg/kg).
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.



- Continue the treatment for a defined period (e.g., 14-21 days) or until the tumors in the control group reach a humane endpoint.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
- Plot the mean tumor volume over time for each group to assess treatment efficacy.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal protocol.

These detailed application notes and protocols for Infigratinib (BGJ398) should serve as a valuable resource for researchers investigating the role of FGFR3 in health and disease.

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